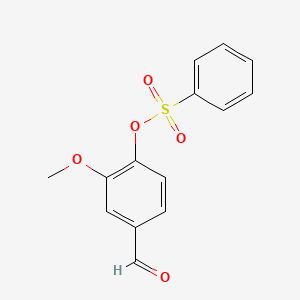

4-Formyl-2-methoxyphenyl benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Formyl-2-methoxyphenyl benzenesulfonate is an organic compound with the molecular formula C14H12O5S. It is known for its unique structural properties, which include a formyl group, a methoxy group, and a benzenesulfonate ester.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl benzenesulfonate typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like benzene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Formyl-2-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Carboxy-2-methoxyphenyl benzenesulfonate.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl benzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 2-methoxy-4-formyl phenyl ester of propionic acid can modify or enhance the aroma of various products . It has a sweet, Swiss chocolate, vanilla, creamy, and mocha aroma, with chocolate and "Cream Soda" topnotes .

Applications

- Fragrances It can be an olfactory component in detergents, soaps, space odorants, deodorants, perfumes, colognes, toilet waters, and bath preparations like lacquers, brilliantines, pomades, and shampoos .

- Cosmetics It can be used in cosmetic preparations like creams, deodorants, hand lotions, and sunscreens, as well as powders like talcs, dusting powders, and face powders .

- Perfumed Articles It can be used in perfumed polypropylene, polyethylene, and polyurethanes, including long-lasting or short-lasting mixtures of encapsulated perfumes suspended in free perfume compositions .

- Flavoring Agent It functions as a flavoring agent .

The amount of 2-methoxy-4-formyl phenyl ester propionic acid used can be up to 70% of the fragrance components, depending on cost, the end product's nature, the desired effect, and the specific fragrance . A vehicle or carrier, such as a non-toxic alcohol (e.g., ethyl alcohol) or glycol (e.g., propylene glycol or 1,2-butylene glycol or sorbitol), can be used in perfume compositions .

Synthesis

2-methoxy-4-formyl phenyl ester propionic acid can be produced by reacting vanillin with toluene and propionic anhydride . The reaction mass is heated to reflux at 127° C with stirring for 3 hours, until the reaction is 95% complete . The reaction mass is then cooled to 80° C and quenched with water . The aqueous phase is separated, and the organic phase is washed with aqueous 5% sodium hydroxide solutions .

Another benzene sulfonamide compound containing a five-membered heterocycle is used in drugs for treating glaucoma, altitude anoxia, epilepsy, cancer, leukemia, obesity, and arthritis .

Mécanisme D'action

The mechanism of action of 4-Formyl-2-methoxyphenyl benzenesulfonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can affect their function. The benzenesulfonate ester moiety may also participate in interactions with specific receptors or enzymes, influencing biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Formyl-1-methylpyridinium benzenesulfonate: Used for the conversion of primary amines to aldehydes and ketones.

4-Formyl-2-methoxyphenyl 4-methyl-benzenesulfonate: Similar structure but with a methyl group on the benzenesulfonate.

Uniqueness

4-Formyl-2-methoxyphenyl benzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and material science .

Activité Biologique

4-Formyl-2-methoxyphenyl benzenesulfonate (also referred to as 4-FMBS) is a chemical compound with notable biological activities. Its structure, characterized by a formyl group and a methoxy group attached to a benzenesulfonate moiety, allows for diverse interactions within biological systems. This article explores the biological activity of 4-FMBS, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of the formyl group to a carboxylic acid | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) |

| Reduction | Reduction of the nitro group to an amine | Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄) |

| Substitution | Replacement of the methoxy group with nucleophiles | Hydroxide ions (OH⁻), alkoxide ions (RO⁻) |

The mechanism of action for 4-FMBS involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitro group can be reduced to generate reactive intermediates that may interact with cellular components, leading to various biological effects .

Biological Applications

4-FMBS has been studied for its potential applications in several areas:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as laccase from Trametes versicolor, which is involved in lignin degradation. Inhibition of this enzyme can prevent the activity of plant pathogens that rely on it .

- Antimicrobial Activity : Research indicates that derivatives of 4-FMBS may exhibit antimicrobial properties by disrupting cellular processes in target organisms .

- Chemical Intermediates : It serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies

- Inhibition Studies on Laccase : A study screened various derivatives of 4-FMBS as inhibitors of laccase. Results indicated micromolar activity with competitive inhibition observed at concentrations ranging from Ki=24 to Ki=674 µM. Structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced binding affinity to the enzyme's active site .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives of 4-FMBS exhibited significant antimicrobial activity against common pathogens, suggesting its potential use in developing new antimicrobial agents .

Comparative Analysis

When compared to similar compounds, such as 4-formyl-2-methoxyphenyl 4-chloro-3-nitrobenzenesulfonate and 4-formylphenyl 2-nitrobenzenesulfonate, 4-FMBS displays unique reactivity due to the combination of functional groups present. This uniqueness allows for a broader range of chemical transformations and biological interactions:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Formyl, Methoxy | Enzyme inhibition, potential antimicrobial effects |

| 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzenesulfonate | Formyl, Methoxy, Nitro | Enhanced reactivity but limited enzyme inhibition |

| 4-Formylphenyl 2-nitrobenzenesulfonate | Formyl, Nitro | Moderate enzyme inhibition |

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLSOSVOQLTGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.